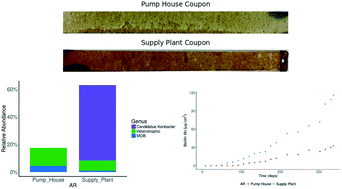Potential for manganese biofouling in water transmission lines using model reactors†
Environmental Science: Water Research & Technology Pub Date: 2018-04-19 DOI: 10.1039/C8EW00074C
Abstract
Manganese (Mn) in drinking water systems can accumulate in Mn-oxide deposits which can be resuspended and re-released leading to dirty water events. Public health concerns regarding Mn are growing due to recent studies correlating Mn in drinking water with neurotoxicity in children. Understanding the factors impacting biologically mediated Mn deposition within water supply systems is crucial to developing strategies that limit Mn in drinking water. Annular reactors containing coupons for biofilm growth were installed at the beginning (Pump House) and end (Supply Plant) of the raw water transmission pipeline at a water supply plant in Nova Scotia, Canada to investigate Mn biofouling. Water quality parameters, the concentration of Mn in bulk water and biofilm, and Mn oxidizing bacteria (MOB) within biofilms were measured. Biofilm communities were characterized by 16S rRNA sequencing. Dissolved Mn concentrations decreased (∼20%) as water travelled from the pump house to the supply plant. Despite this reduction, culturable MOB and Mn-oxides were 80% and 70% greater, respectively, in the supply plant reactor biofilm relative to the pump house. Surprisingly, sequencing analysis showed the abundance of known MOB was greater in the pump house reactor than the supply plant reactor. The biofilm community in the supply plant reactor was composed mainly (55%) of the genus Candidatus Koribacter. BLASTp analysis of Candidatus koribacter versatilis identified four proteins homologous to multicopper oxidases, which are known to perform Mn oxidation. We suggest Candidatus Koribacter may be a novel MOB which has a considerable impact on biological Mn oxidation and Mn biofouling.


Recommended Literature
- [1] Sensing and photocatalytic properties of a new 3D Co(ii) coordination polymer based on 1,1′-di(p-carboxybenzyl)-2,2′-biimidazole†
- [2] The powerful law of the power law and other myths in network biology†
- [3] 2014 atomic spectrometry update – a review of advances in environmental analysis
- [4] Dual functional sp2 carbon-conjugated covalent organic frameworks for fluorescence sensing and effective removal and recovery of Pd2+ ions†
- [5] Correction: Lipid composition modulates the intestine digestion rate and serum lipid status of different edible oils: a combination of in vitro and in vivo studies
- [6] Correction: Core–shell defective TiO2 nanoparticles by femtosecond laser irradiation with enhanced photocatalytic performance
- [7] Photocatalytic reduction of CO2 and protons using water as an electron donor over potassium tantalate nanoflakes†
- [8] The Core Diseasome†‡
- [9] Contents pages
- [10] Cyclometalated Ir(iii) complexes with styryl-BODIPY ligands showing near IR absorption/emission: preparation, study of photophysical properties and application as photodynamic/luminescence imaging materials†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 174064-00-7









